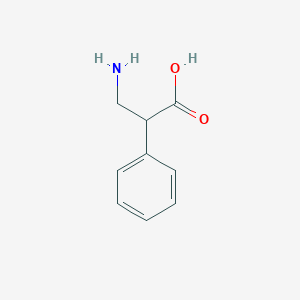

3-Amino-2-phenylpropanoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

3-amino-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCYAJZPDFSJPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507253 | |

| Record name | 3-Amino-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4370-95-0 | |

| Record name | 3-Amino-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Amino 2 Phenylpropanoic Acid and Its Stereoisomers

Chemoenzymatic Synthesis Strategies

The integration of chemical and enzymatic steps, known as chemoenzymatic synthesis, offers a powerful and sustainable approach for producing enantiomerically pure 3-amino-2-phenylpropanoic acid. nih.govresearchgate.net These methods leverage the high selectivity of enzymes to overcome challenges associated with traditional chemical synthesis. researchgate.net

Enzymatic Reductive Amination Approaches

Enzymatic reductive amination has emerged as a key strategy for the synthesis of β-amino acids. A notable method involves the use of β-amino acid dehydrogenase (β-AADH). In this approach, a β-keto acid precursor is subjected to reductive amination catalyzed by a specifically engineered β-AADH mutant. For instance, (R)-β-phenylalanine has been synthesized from its corresponding β-keto acid, which can be generated from a β-keto-ester or β-keto-nitrile through lipase (B570770) or nitrilase-catalyzed hydrolysis, respectively. nih.govacs.org This direct reductive amination of β-keto acids by β-AADH represents a novel and efficient route to chiral β-amino acids. acs.org

Another powerful class of enzymes utilized in reductive amination are ω-transaminases (ω-TAs). These biocatalysts facilitate the transfer of an amino group from a donor molecule to a ketone substrate. researchgate.net For example, a chemoenzymatic cascade using a lipase and an ω-transaminase has been developed for the synthesis of β-amino acids from β-keto esters. This system has demonstrated high conversion rates and excellent enantioselectivity for the (R)-enantiomer. mdpi.com

Biocatalytic Cascades for Stereoselective Production

One such cascade employs a nitrilase and an ω-transaminase for the synthesis of optically pure (S)-β-amino acids from β-keto nitriles. researchgate.net Another innovative approach combines a phenylalanine aminomutase (PAM) and a phenylalanine ammonia (B1221849) lyase (PAL). PAL introduces an amine group at the α-position of acrylic acids, followed by kinetic resolution using PAM to yield (S)-β-phenylalanine derivatives with high enantiomeric excess. nih.gov Furthermore, PAM can catalyze the direct regioselective amination of α,β-unsaturated aryl acids to produce (S)-β-phenylalanine derivatives in high yields. nih.gov

A multi-enzyme cascade has also been designed for the synthesis of (S)-autumnaline and its derivatives, where a carboxylic acid reductase (CAR) converts phenylpropionic acids to the corresponding aldehydes in situ. This is followed by methylation steps catalyzed by an O-methyltransferase and an N-methyltransferase. This four-enzyme cascade is significantly more concise than the natural biosynthetic pathway. nih.gov

Asymmetric Synthetic Routes

Asymmetric synthesis provides direct access to specific stereoisomers of this compound, a critical requirement for many of its applications. hilarispublisher.com These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are temporary chemical groups that are incorporated into a substrate to direct a subsequent stereoselective transformation. One established method involves the use of a chiral oxazolidinone auxiliary. The lithium enolate of a (4S,5R)-4-methyl-5-phenyl-3-(phenylacetyl)oxazolidin-2-one can be subjected to amidoalkylation, followed by cleavage of the auxiliary to yield (R)-(+)-3-amino-2-phenylpropanoic acid. rsc.orgrsc.org

Another approach utilizes (R)-pantolactone as a chiral auxiliary. The asymmetric transformation of racemic N-phthalyl 3-amino-2-phenyl propanoic acid can be achieved via the corresponding prochiral ketene (B1206846), which reacts stereoselectively with (R)-pantolactone to allow for the preparation of enantiomerically pure (S)-3-amino-2-phenyl propanoic acid. sci-hub.se The use of chiral sulfinimines, such as (S)-(+)-benzylidene-p-toluenesulfinamide, also provides a pathway for the asymmetric synthesis of (R)-(+)-β-phenylalanine. acs.org

Table 1: Examples of Chiral Auxiliaries in the Synthesis of this compound

| Chiral Auxiliary | Target Stereoisomer | Key Reaction | Reference |

| (4S,5R)-4-methyl-5-phenyl-3-(phenylacetyl)oxazolidin-2-one | (R) | Amidoalkylation of lithium enolate | rsc.orgrsc.org |

| (R)-Pantolactone | (S) | Stereoselective addition to prochiral ketene | sci-hub.se |

| (S)-(+)-Benzylidene-p-toluenesulfinamide | (R) | Asymmetric synthesis from sulfinimine | acs.org |

| 3-Methyl-4-imidazolidinone auxiliary | Not specified for this compound | Alkylation | beilstein-journals.org |

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a highly efficient and atom-economical method for creating chiral centers. pnas.orgpnas.org This technique has been successfully applied to the synthesis of β-amino acid derivatives. The hydrogenation of (Z)-enamines catalyzed by a rhodium complex with a bisphosphepine ligand can produce the desired product with high yield. hilarispublisher.com

The asymmetric hydrogenation of α-aminomethylacrylates containing a free NH group is a key step in a highly enantioselective synthesis of β-amino acid derivatives. pnas.orgpnas.org Various rhodium and ruthenium catalysts with chiral phosphine (B1218219) ligands such as BINAP, Duphos, and Tangphos have been screened for this transformation. pnas.org The hydrogenation of α-amino-β-keto esters using ruthenium, rhodium, or iridium-chiral phosphine catalysts can proceed with high anti-selectivity through dynamic kinetic resolution to afford anti-β-hydroxy-α-amino acids, which are valuable precursors. researchgate.net

Table 2: Catalytic Systems for Asymmetric Hydrogenation

| Catalyst System | Substrate Type | Product Type | Reference |

| Rh-bisphosphepine | (Z)-enamines | β-amino acid derivatives | hilarispublisher.com |

| Ru/Rh with chiral phosphines | α-aminomethylacrylates | β-amino acid derivatives | pnas.orgpnas.org |

| Ru/Rh/Ir with chiral phosphines | α-amino-β-keto esters | anti-β-hydroxy-α-amino acids | researchgate.net |

Chiral Metal Complex Catalysis in Stereoselective Syntheses

Chiral metal complexes are versatile catalysts for a wide range of asymmetric transformations. acs.orgsnnu.edu.cn In the context of this compound synthesis, a chiral Ni(II) complex of a Schiff base derived from β-alanine and (S)-2-[N-(N-benzylprolyl)amino]benzophenone has been used. This complex reacts with benzaldehyde (B42025) to produce a mixture of two diastereoisomeric complexes which, after separation and decomposition, yield optically pure (2S,3R)- and (2S,3S)-2-aminomethyl-3-hydroxy-3-phenylpropanoic acids. mathnet.ru

Copper-catalyzed hydroamination reactions have also been explored. A Cu(OAc)₂ catalyst with various phosphine ligands has been tested for the enantioselective hydroamination of cinnamates to produce β-phenylalanine derivatives. nih.gov Furthermore, chiral Cu(II) and Ni(II) salen complexes have shown catalytic activity in the phase transfer Cα-alkylation of Schiff bases of alanine (B10760859) esters, which can be a route to α-substituted amino acids. mdpi.com

One-Pot Reaction Technologies for Efficient Production

The development of one-pot synthesis methodologies for 3-amino-3-arylpropionic acids, including this compound, represents a significant advancement in process efficiency. researchgate.net These methods combine multiple reaction steps into a single sequence without isolating intermediate compounds, thereby saving time, resources, and reducing waste.

A prominent one-pot approach involves a three-component reaction (3CR) using an arylaldehyde (such as benzaldehyde), malonic acid, and ammonium (B1175870) acetate. researchgate.netgoogle.com This reaction assembles the core β-amino acid structure in a single pot. researchgate.net Following the initial reaction, an esterifying reagent like thionyl chloride, sulfuric acid, or oxalyl chloride can be added directly to the reaction mixture to produce the corresponding ester of 3-amino-3-phenylpropionic acid. google.com The choice of solvent, which can include alcohols like methanol, ethanol, or propanol, also plays a role in the esterification step. google.com Mechanistic studies have been performed to optimize the production of these β-amino acids, investigating factors such as the electronic effect of substituents on the aryl ring and the influence of solvent polarity on the reaction mechanism. researchgate.net This streamlined process avoids the need for isolation and purification of the intermediate acid, making it an attractive route for efficient production. google.com

| Starting Materials | Key Reagents | Process Type | Product | Advantages |

|---|---|---|---|---|

| Benzaldehyde, Malonic Acid, Ammonium Acetate | Esterifying Reagents (e.g., Thionyl Chloride, Sulfuric Acid) | Three-Component Reaction followed by in-situ Esterification | 3-Amino-3-phenylpropionic Acid Esters | Reduced reaction time, avoids intermediate isolation, improved process efficiency. researchgate.netgoogle.com |

Stereospecific Synthesis of Defined Enantiomers and Diastereomers

The biological activity of this compound is often dependent on its stereochemistry, necessitating synthetic methods that can produce specific enantiomers ((R) or (S)) and diastereomers in high purity. A variety of stereospecific strategies have been developed to meet this demand.

Enzymatic and Chemoenzymatic Methods: Biocatalysis offers a powerful and environmentally benign approach for obtaining enantiomerically pure β-amino acids. nih.govnih.gov One common strategy is the kinetic resolution of a racemic mixture. For instance, lipases, such as Candida antarctica lipase A (CAL-A) or Amano PS lipase from Burkholderia cepacia, are widely used to selectively hydrolyze or acylate one enantiomer from a racemic ester, allowing for the separation of both enantiomers. nih.govresearchgate.netresearchgate.net The (R)-enantiomer of β-phenylalanine has been produced with a yield of 45% and an enantiomeric excess (ee) greater than 99% using Amano PS lipase for selective ester hydrolysis. nih.gov Similarly, penicillin G acylase from Alcaligenes faecalis has been used for the enantioselective acylation of racemic β-phenylalanine, achieving high enantiomeric excess for both the product (ee(p) > 98%) and the remaining substrate (ee(s) > 95%). nih.gov

A combined chemical and biocatalytic method has been developed starting from benzaldehyde to produce both (R)- and (S)-β-phenylalanine. nih.gov This process involves the chemical synthesis of a racemic β-hydroxy ester, which is then resolved using hydrolases. nih.gov

Asymmetric Chemical Synthesis: Asymmetric synthesis using chiral auxiliaries provides another robust route to specific stereoisomers. One method involves the base-catalyzed addition of a chiral auxiliary, (R)-pantolactone, to an N-phthalyl ketene derived from racemic N-phthalyl-3-amino-2-phenylpropanoic acid. sci-hub.se This key step allows for the highly stereoselective synthesis of (S)-3-amino-2-phenylpropanoic acid after acidic hydrolysis. sci-hub.se Other approaches include the diastereoselective Mannich reaction to form β-amino ketones, which are then reduced to yield enantiomerically pure 1,3-aminoalcohols, precursors to specific stereoisomers of this compound. researchgate.net The synthesis of both diastereomers of orthogonally protected β,γ-diamino acids has also been achieved starting from L-phenylalanine, with a key step being a Blaise reaction performed under ultrasound conditions. nih.gov

| Method | Catalyst/Auxiliary | Substrate | Product | Key Findings |

|---|---|---|---|---|

| Enzymatic Resolution (Acylation) | Penicillin G Acylase from Alcaligenes faecalis | Racemic β-phenylalanine | Enantiomerically pure β-phenylalanine | ee(p) > 98%, ee(s) > 95%. nih.gov |

| Enzymatic Resolution (Hydrolysis) | Amano PS Lipase (Burkholderia cepacia) | Racemic β-phenylalanine propyl ester | (R)-β-phenylalanine | Yield: 45%, ee > 99%. nih.gov |

| Asymmetric Transformation | (R)-Pantolactone (Chiral Auxiliary) | N-phthalyl-(RS)-3-amino-2-phenylpropanoic acid | (S)-3-amino-2-phenylpropanoic acid | Highly stereoselective synthesis via a prochiral ketene intermediate. sci-hub.se |

| Diastereoselective Synthesis | Blaise Reaction (Ultrasound) | L-phenylalanine | Diastereomers of orthogonally protected β,γ-diamino acids | Efficient synthesis of diastereomers as building blocks. nih.gov |

Isotopic Labeling Strategies for Mechanistic Elucidation

Isotopically labeled versions of this compound are invaluable tools for elucidating complex biosynthetic pathways and reaction mechanisms. By strategically replacing atoms with their heavier isotopes (e.g., ¹³C, ¹⁴C, ²H), researchers can trace the metabolic fate of molecules and probe the stereochemistry of enzymatic transformations.

Syntheses for [3-¹³C]- and [3-¹⁴C]-3-amino-2-phenylpropanoic acid have been developed to investigate its role as a potential precursor in the biosynthesis of natural products like tenellin (B611285) and tropic acid. rsc.org One synthetic route starts from benzyl (B1604629) [1-¹³C]cyanide, which is converted to methyl [3-¹³C]phenylcyanoacetate. Subsequent reduction of the cyano group and hydrolysis of the ester yields the desired isotopically labeled amino acid.

Deuterium (B1214612) labeling has been instrumental in studying the mechanism of enzymes like phenylalanine aminomutase (PAM), which catalyzes the isomerization of α-phenylalanine to β-phenylalanine. rug.nl Stereocontrolled synthesis of α-deuterated and α,β-dideuterated phenylalanine derivatives has been achieved. semanticscholar.org For example, (S)-phenylalanine can be converted to its N-phthaloyl derivative, which then undergoes manipulation to introduce deuterium at specific positions with controlled stereochemistry. semanticscholar.org These labeled substrates allow for the investigation of hydrogen transfer steps in enzymatic reactions. rug.nl Studies with eukaryotic Phenylalanine Aminomutase (PAM) using isotope labeling have shown that the conversion of L-α-phenylalanine to (R)-β-Phe occurs with retention of configuration. researchgate.net Similarly, nitrogen-15 (B135050) and deuterium isotope effects have been used to determine the chemical mechanism of phenylalanine ammonia-lyase (PAL), an enzyme related to PAM. acs.org

| Isotope | Labeled Compound | Precursor Example | Application |

|---|---|---|---|

| ¹³C | [3-¹³C]-3-amino-2-phenylpropanoic acid | Benzyl[1-¹³C]cyanide | Studying its role as a precursor in the biosynthesis of tenellin and tropic acid. |

| ¹⁴C | [3-¹⁴C]-3-amino-2-phenylpropanoic acid | Benzyl[1-¹⁴C]cyanide | Tracing metabolic pathways. rsc.org |

| ²H (Deuterium) | α-deuterated and α,β-dideuterated phenylalanine derivatives | (S)-Phenylalanine | Elucidating the hydrogen transfer mechanism of Phenylalanine Aminomutase (PAM). rug.nlsemanticscholar.org |

| ¹⁵N / ²H | Labeled Phenylalanine | N/A | Determining the chemical mechanism of Phenylalanine Ammonia-Lyase (PAL) through kinetic isotope effects. acs.org |

Stereochemical Investigations of 3 Amino 2 Phenylpropanoic Acid

Enantioselective Synthesis and Chiral Resolution Techniques

The synthesis of enantiomerically pure forms of 3-amino-2-phenylpropanoic acid is of significant interest due to the distinct biological roles of its stereoisomers. Researchers have employed various strategies, including enantioselective synthesis and chiral resolution, to obtain the desired (R)- or (S)-enantiomer.

One notable enantioselective synthesis involves the amidoalkylation of a chiral lithium enolate. Specifically, the lithium enolate of (4S,5R)-4-methyl-5-phenyl-3-(phenylacetyl)oxazolidin-2-one has been reacted with 1-(N-benzyloxycarbonylaminomethyl)benzotriazole. rsc.orgrsc.orgrsc.org Subsequent cleavage of the chiral auxiliary and the N-benzyloxycarbonyl protecting group yields (R)-(+)-3-amino-2-phenylpropanoic acid. rsc.orgrsc.orgrsc.org Another approach utilizes a palladium-catalyzed asymmetric allylic substitution and a modified Curtius reaction to introduce the nitrogen atom, forming the (+)-2-phenyl t-butyloxycarbonylamino derivative in high enantiomeric excess. sci-hub.se

Chiral resolution, the separation of a racemic mixture into its individual enantiomers, is another widely used technique. A classical method for resolving racemic this compound is through the formation of diastereomeric salts with a chiral resolving agent, such as (+)-camphor-10-sulfonic acid. rsc.orgsci-hub.se The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization. Additionally, chiral High-Performance Liquid Chromatography (HPLC) has been utilized for the analytical and preparative separation of the enantiomers, often employing chiral stationary phases like Crownpak CR(+). google.com A process of crystallization-induced dynamic resolution has also been explored, where one enantiomer is converted to the other in solution, allowing for a theoretical yield of 100% for the desired enantiomer. acs.org

The Boc-protected form of (S)-3-amino-2-phenylpropionic acid is noted to be effective in chiral resolution processes, highlighting its role in producing enantiomerically pure substances. chemimpex.com Similarly, the Fmoc-protected version is used as a chiral auxiliary in asymmetric synthesis to create compounds with specific stereochemical configurations. chemimpex.com

Table 1: Overview of Enantioselective Synthesis and Chiral Resolution Methods

| Method | Key Reagents/Techniques | Target Enantiomer/Outcome | Reference |

|---|---|---|---|

| Enantioselective Synthesis | Amidoalkylation of a chiral lithium enolate using 1-(N-benzyloxycarbonylaminomethyl)benzotriazole | (R)-(+)-3-amino-2-phenylpropanoic acid | rsc.orgrsc.orgrsc.org |

| Enantioselective Synthesis | Palladium-catalyzed asymmetric allylic substitution and modified Curtius reaction | (+)-2-phenyl t-butyloxycarbonylamino derivative | sci-hub.se |

| Chiral Resolution | Diastereomeric salt formation with (+)-camphor-10-sulfonic acid | Separation of enantiomers | rsc.orgsci-hub.se |

| Chiral Resolution | Chiral High-Performance Liquid Chromatography (HPLC) with Crownpak CR(+) column | Analytical and preparative separation of enantiomers | google.com |

| Chiral Resolution | Crystallization-induced dynamic resolution | High-yield conversion to a single enantiomer | acs.org |

| Asymmetric Synthesis | Use of Boc-(S)-3-amino-2-phenylpropionic acid as a chiral auxiliary | Production of enantiomerically pure substances | chemimpex.com |

| Asymmetric Synthesis | Use of Fmoc-(S)-3-amino-2-phenylpropionic acid as a chiral auxiliary | Creation of compounds with specific stereochemistry | chemimpex.com |

Absolute Configuration Determination Methodologies

Determining the absolute configuration of a chiral molecule, the actual three-dimensional arrangement of its atoms, is crucial for understanding its properties. For this compound, X-ray crystallography has been a definitive method.

Previously, the (+)-enantiomer of this compound was assigned the (S)-configuration based on a chemical correlation with (+)-(S)-1-amino-2-phenylbutane and through optical rotatory dispersion (ORD) studies. rsc.orgsci-hub.se However, subsequent and more definitive studies have revised this initial assignment.

X-ray crystallography provides an unambiguous method for determining the absolute stereochemistry of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of the electron density can be constructed, revealing the precise spatial arrangement of the atoms.

In the case of this compound, the absolute configuration of the (+)-enantiomer was definitively established as (R) through X-ray crystallographic analysis of its salt with (1S)-(+)-camphor-10-sulfonic acid. rsc.orgrsc.orgrsc.org This finding corrected the earlier assignment based on chemical correlation and ORD studies. The crystal structure analysis provided conclusive evidence of the true stereochemical arrangement. rsc.orgsci-hub.se

Table 2: Crystallographic Data for the Salt of (R)-(+)-3-Amino-2-phenylpropanoic acid with (1S)-(+)-Camphor-10-sulfonic acid

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₂NO₂⁺ · C₁₀H₁₅SO₄⁻ | rsc.org |

| Molecular Weight | 397.48 | rsc.org |

| Crystal System | Monoclinic | rsc.org |

| Space Group | P2₁ | rsc.org |

| a (Å) | 6.280(2) | rsc.org |

| b (Å) | 11.563(4) | rsc.org |

| c (Å) | 13.804(3) | rsc.org |

| U (ų) | 987.6(5) | rsc.org |

| Z | 2 | rsc.org |

| D_c (g cm⁻³) | 1.337 | rsc.org |

Impact of Stereochemistry on Biological Recognition and Activity

The stereochemistry of this compound is paramount to its biological function, as enantiomers often exhibit different, and sometimes opposing, pharmacological effects. This is due to the chiral nature of biological receptors and enzymes, which selectively interact with only one enantiomer of a chiral ligand.

For instance, derivatives of this compound are of biological interest, with the ethyl ester of the racemic form showing neurological activity. rsc.org The (-)-enantiomer of this compound is a component of the side chain in the semisynthetic penicillin, betacin. rsc.orgsci-hub.se The specific stereochemistry is crucial for the interaction with biological targets, such as enzymes and receptors. cymitquimica.com

The unique structure of its derivatives allows for the development of novel drugs, particularly for neurological disorders, by enhancing the bioavailability of therapeutic agents. chemimpex.com Furthermore, phenylpropanoic acid derivatives are being developed to target peroxisome proliferator-activated receptors (PPARs), which are involved in regulating glucose and lipid metabolism. iucr.org The precise three-dimensional structure of these derivatives is critical for their binding to the ligand-binding pocket of PPARs and their subsequent biological activity. iucr.orgjst.go.jp

Rational Design and Synthesis of 3 Amino 2 Phenylpropanoic Acid Derivatives and Analogues

Structurally Modified Amino Acid Scaffolds

Modification of the fundamental 3-amino-2-phenylpropanoic acid scaffold is a key strategy for developing new derivatives. These modifications can involve changes to the propanoic acid backbone or functionalization of the phenyl ring to modulate the molecule's interaction with biological targets.

Hydroxylated Phenylpropanoic Acid Derivatives

The introduction of a hydroxyl group to the phenylpropanoic acid backbone can significantly influence the biological activity of the resulting derivatives. For instance, (2R, 3S)-3-amino-2-hydroxy-3-phenylpropanoic acid serves as a crucial scaffold for creating novel inhibitors of aminopeptidase (B13392206) N (APN/CD13), an enzyme implicated in tumor growth and metastasis. tandfonline.comnih.govtandfonline.com The synthesis of these hydroxylated derivatives often begins with the commercially available (2R, 3S)-3-amino-2-hydroxyl-3-phenylpropanoic acid hydrochloride. tandfonline.comtandfonline.com This starting material can be protected and then coupled with various amino acids or dipeptides to generate a library of derivatives. tandfonline.comtandfonline.com The rationale behind this approach is that the hydroxyl and carbonyl groups can chelate with the zinc ion in the active site of metalloenzymes like APN. tandfonline.com

| Starting Material | Key Scaffold | Target Compounds |

| (2R, 3S)-3-amino-2-hydroxyl-3-phenylpropanoic acid hydrochloride | (2R, 3S)-3-amino-2-hydroxy-3-phenylpropanoic acid | Bi-peptide and tri-peptide derivatives |

Phenyl Ring Functionalization for Structure-Activity Modulation

Altering the substituents on the phenyl ring of this compound is a powerful method for modulating the structure-activity relationship (SAR). The introduction of various functional groups can impact the molecule's binding affinity and selectivity for its target. For example, in the development of ligands for the human bombesin (B8815690) receptor subtype-3 (hBRS-3), substitutions on the phenyl ring of an amino-3-phenylpropionic acid (Apa) residue were explored. researchgate.net Specifically, chloro substitutions at the 2, 3, and 4 positions of the phenyl ring were investigated to understand the steric requirements for receptor selectivity. researchgate.net This approach allows for a systematic exploration of how different functional groups on the aromatic ring influence biological activity. acs.orgfrontiersin.org The synthesis of such functionalized derivatives often involves starting with appropriately substituted benzaldehydes in reactions like the Rodionow-Johnson reaction. nih.gov

Peptide and Pseudopeptide Conjugates Incorporating the this compound Moiety

The incorporation of the this compound moiety into peptides and pseudopeptides is a widely used strategy to create novel bioactive molecules. mdpi.com These conjugates can exhibit enhanced properties such as increased stability, improved cell permeability, and altered receptor binding profiles. nih.gov

Peptide conjugates are formed by creating peptide bonds between this compound and other amino acids. tandfonline.comtandfonline.com This can lead to the development of novel peptide-based drugs with specific therapeutic applications. For example, di- and tri-peptide derivatives of 3-amino-2-hydroxy-3-phenylpropanoic acid have been synthesized and evaluated as APN inhibitors. tandfonline.comtandfonline.com

Pseudopeptides, on the other hand, contain non-peptide bonds that mimic the structure of a peptide bond. researchgate.netgoogle.tt The Ugi four-component reaction is a versatile method for synthesizing pseudopeptides, including those containing difluorinated β-amino acids derived from a phenylpropionic acid scaffold. researchgate.net The inclusion of the this compound structure within these larger molecules can be crucial for their biological function. google.comunina.it

Design of Hybrid Molecules with Enhanced Bioactivity

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units from different bioactive compounds into a single hybrid molecule. researchgate.net This approach aims to create new chemical entities with improved affinity, efficacy, and potentially a dual mode of action. researchgate.net The 3,4-disubstituted phenylpropanoic acid scaffold has been utilized as a versatile template for developing such hybrid molecules, particularly as subtype-selective ligands for peroxisome proliferator-activated receptors (PPARs). nih.gov

The conjugation of the this compound moiety with other bioactive molecules, including heterocyclic compounds, can lead to hybrid molecules with enhanced biological activities. mdpi.comnih.gov For instance, hybrid compounds incorporating (2R,3S)-N-benzoyl-3-phenylisoserine (a derivative of 3-amino-2-hydroxy-3-phenylpropanoic acid) with artemisinin (B1665778) have shown enhanced antiplasmodial activity. This strategy of creating hybrid molecules leverages the favorable properties of each component to produce a synergistic effect, leading to compounds with improved therapeutic potential. mdpi.com

Advanced Studies on Biological Activity and Pharmacological Relevance of 3 Amino 2 Phenylpropanoic Acid and Its Derivatives

Enzyme Inhibition Studies

Derivatives of 3-amino-2-phenylpropanoic acid have been a focal point of enzyme inhibition studies, particularly targeting metalloproteases due to their structural similarities to the residues of known inhibitors.

Aminopeptidase (B13392206) N (APN/CD13) Inhibitory Activity

Aminopeptidase N (APN/CD13) is a zinc-dependent metalloenzyme that plays a crucial role in tumor invasion, metastasis, and angiogenesis. nih.govtandfonline.com Its overexpression on tumor cells makes it a significant target for the development of novel anticancer agents. nih.govtandfonline.com Researchers have explored derivatives of 3-amino-2-hydroxy-3-phenylpropanoic acid as potential APN inhibitors. nih.govtandfonline.com

In one study, novel 3-amino-2-hydroxy-3-phenylpropanoic acid derivatives were synthesized and evaluated for their inhibitory activity against APN. nih.govtandfonline.com The design of these compounds was based on the structure of bestatin, a known APN inhibitor. tandfonline.comtandfonline.com The core structure, the 3-amino-2-hydroxy acyl scaffold, is crucial for chelating the zinc ion in the active site of the enzyme. tandfonline.com

Among the synthesized compounds, one derivative, designated as compound 7e, demonstrated the most potent inhibitory activity against APN from porcine kidney, with an IC50 value of 1.26 ± 0.01 μM. nih.govtandfonline.com This was more potent than bestatin, which had an IC50 of 2.55 ± 0.11 μM. nih.govtandfonline.com Furthermore, compound 7e also exhibited superior inhibitory activity against APN on the human ovary clear cell carcinoma cell line ES-2, with an IC50 value of 30.19 ± 1.02 μM, compared to bestatin's IC50 of 60.61 ± 0.1 μM. nih.govtandfonline.com The introduction of a hydroxamate group into the derivatives was found to significantly enhance their APN inhibitory activities. tandfonline.com

Table 1: Aminopeptidase N (APN) Inhibitory Activity of 3-Amino-2-hydroxy-3-phenylpropanoic Acid Derivatives

| Compound | Source of APN | IC50 (μM) |

|---|---|---|

| Compound 7e | Porcine Kidney | 1.26 ± 0.01 |

| Bestatin | Porcine Kidney | 2.55 ± 0.11 |

| Compound 7e | Human Ovary Carcinoma Cells (ES-2) | 30.19 ± 1.02 |

| Bestatin | Human Ovary Carcinoma Cells (ES-2) | 60.61 ± 0.1 |

Data sourced from multiple studies. nih.govtandfonline.com

Matrix Metalloproteinase (MMP) Inhibition Profiles

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, a process critical for tumor invasion and metastasis. tandfonline.comtandfonline.com Given that MMPs are also zinc-dependent metalloproteinases, the inhibitory potential of 3-amino-2-hydroxy-3-phenylpropanoic acid derivatives against these enzymes has also been investigated to assess their selectivity. tandfonline.comtandfonline.com

In the same study that evaluated APN inhibition, the synthesized derivatives were also tested for their inhibitory activity against MMP-2. tandfonline.comtandfonline.com The results indicated that most of the compounds displayed moderate inhibitory activity against MMP-2. tandfonline.com

Another study focused on a specific MMP-2 and MMP-9 inhibitor, (2R)-2-[(4-Biphenylsulfonyl) amino]-3-phenylpropionic acid. mdpi.com This compound was found to be a potent inhibitor of both MMP-2 (IC50 = 310 nM) and MMP-9 (IC50 = 240 nM). mdpi.com Research has shown that this inhibitor can enhance the cytotoxic effects of cisplatin (B142131) in cisplatin-resistant ovarian cancer cells that overexpress MMP-9. mdpi.com Furthermore, (2R)-2-[(4-biphenylsulfonyl)amino]-3-phenylproprionic acid (compound 5a) was found to work synergistically with ligands of the TNF receptor superfamily to induce apoptosis in various cancer cell lines. nih.gov

Table 2: MMP Inhibition Profile of a this compound Derivative

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| (2R)-2-[(4-Biphenylsulfonyl) amino]-3-phenylpropionic acid | MMP-2 | 310 |

| (2R)-2-[(4-Biphenylsulfonyl) amino]-3-phenylpropionic acid | MMP-9 | 240 |

Data sourced from a study on MMP inhibitors. mdpi.com

Neuropharmacological Investigations

The structural similarity of this compound and its derivatives to endogenous molecules has prompted investigations into their potential neuropharmacological activities.

Exploration as Neuroprotective Agents

(S)-3-Amino-2-phenylpropionic acid hydrochloride has been identified as a valuable building block in the development of neuroprotective agents. chemimpex.com Its structural resemblance to naturally occurring amino acids facilitates its use in studies aimed at understanding protein interactions and enzyme activities within the central nervous system. chemimpex.com The compound is utilized in the synthesis of novel compounds designed to enhance cognitive function and memory retention. chemimpex.com Apelin-13, a peptide that includes a phenylalanine residue (a derivative of 3-phenylpropanoic acid), has demonstrated neuroprotective effects. nih.gov

Interactions within Neurotransmitter Systems

Derivatives of this compound are being explored for their interactions with neurotransmitter systems. chemimpex.com For instance, (S)-3-Amino-2-phenylpropionic acid hydrochloride is under investigation for its potential to modulate synaptic transmission, which could lead to therapeutic applications for neurological disorders. chemimpex.com The amino group at the 3-position is thought to be a potential site for interactions with neurotransmitter systems, with some beta-alanine (B559535) derivatives showing neuromodulatory effects through GABAergic pathways. vulcanchem.com

Antiviral and Antimicrobial Research Applications

Recent research has highlighted the potential of this compound and its derivatives in the development of antiviral and antimicrobial agents.

A study investigating a series of β-amino acids found that 3-amino-3-phenylpropanoic acid (designated as K1) showed maximum inhibitory activity against Newcastle disease virus (NDV) and influenza (H9N9) virus. researchgate.net In another study, a derivative of silybin, 23-(S)-2-amino-3-phenylpropanoyl-silybin (S3), was identified as a promising inhibitor of influenza A virus (IAV) infection both in vitro and in vivo. nih.gov

In the realm of antimicrobial research, derivatives of 3-phenylpropanoic acid have demonstrated notable activity. One study synthesized a Schiff base derivative, 2-((2,4-dihydroxybenzylidene)amino)-3-phenylpropanoic acid, which showed good inhibition against Klebsiella pneumoniae, Staphylococcus aureus, and Candida albicans at a concentration of 50 μg/mL. tandfonline.com The minimum inhibitory concentration (MIC) for this compound was reported to be between 35 and 45 ppm. tandfonline.com Another research effort isolated new natural chlorinated derivatives of 3-phenylpropanoic acid from the marine actinomycete Streptomyces coelicolor. nih.gov These compounds, specifically 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (1), its methyl ester (2), and 3-(3-chloro-4-hydroxyphenyl)propanoic acid (3), exhibited significant and selective activities against Escherichia coli and Staphylococcus aureus. nih.gov Furthermore, DL-3-Amino-3-phenylpropionic acid has been shown to inhibit the growth of bacteria such as Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus. biosynth.com

Table 3: Antiviral and Antimicrobial Activity of this compound and its Derivatives

| Compound/Derivative | Target Organism/Virus | Activity/Measurement | Reference |

|---|---|---|---|

| 3-Amino-3-phenylpropanoic acid (K1) | Newcastle disease virus (NDV), Influenza (H9N9) | Maximum inhibition | researchgate.net |

| 23-(S)-2-Amino-3-phenylpropanoyl-silybin (S3) | Influenza A virus (IAV) | Promising inhibitor | nih.gov |

| 2-((2,4-dihydroxybenzylidene)amino)-3-phenylpropanoic acid | Klebsiella pneumoniae, Staphylococcus aureus, Candida albicans | Good inhibition at 50 μg/mL; MIC 35-45 ppm | tandfonline.com |

| Chlorinated 3-phenylpropanoic acid derivatives (1, 2, 3) | Escherichia coli, Staphylococcus aureus | Significant and selective activity | nih.gov |

| DL-3-Amino-3-phenylpropionic acid | Escherichia coli, Salmonella typhimurium, Staphylococcus aureus | Growth inhibition | biosynth.com |

Anticancer Research and Lead Compound Development

Derivatives of this compound have emerged as a significant scaffold in the development of novel anticancer agents, particularly as inhibitors of specific enzymes that are overexpressed in tumor cells. tandfonline.comtandfonline.com Research has focused on modifying the basic structure to enhance potency and selectivity, leading to the identification of promising lead compounds.

A key target in this area is Aminopeptidase N (APN/CD13), a zinc-dependent metalloproteinase that plays a crucial role in tumor invasion, metastasis, and angiogenesis. tandfonline.comtandfonline.com The well-known APN inhibitor, Bestatin, which contains a 3-amino-2-hydroxy acyl scaffold, has served as a lead compound for designing new derivatives. tandfonline.comtandfonline.com The core idea is that the 3-amino-2-hydroxy acyl unit is vital for biological activity because it can chelate the Zn2+ ion in the active site of these metal-dependent enzymes. tandfonline.com

In one study, novel bi-peptide and tri-peptide derivatives were synthesized using (2R, 3S)-3-amino-2-hydroxy-3-phenylpropanoic acid as the key scaffold. tandfonline.comtandfonline.com By coupling this scaffold with various amino acids and converting the carboxyl group to a hydroxamate group, researchers developed a series of new compounds. tandfonline.com The inhibitory activities of these derivatives were tested against APN from porcine kidney and the human ovary clear cell carcinoma cell line ES-2. tandfonline.comtandfonline.com

One derivative, compound 7e, demonstrated particularly potent inhibitory activity against porcine kidney APN, with an IC50 value of 1.26 ± 0.01 μM, which is more potent than the lead compound Bestatin (IC50 = 2.55 ± 0.11 μM). tandfonline.comnih.gov Furthermore, compound 7e showed superior inhibitory activity against APN on the human cancer cell line ES-2, with an IC50 value of 30.19 ± 1.02 μM, compared to Bestatin's 60.61 ± 0.1 μM. tandfonline.comtandfonline.comnih.gov These findings identify compound 7e as a potential lead compound for future anticancer agent research. tandfonline.comnih.gov

The selectivity of these compounds was also evaluated by testing their activity against matrix metalloproteinase-2 (MMP-2), another zinc-dependent enzyme involved in tumor invasion. tandfonline.com This helps to ensure that the inhibitors are specific to their intended target.

Table 1: Inhibitory Activity of 3-Amino-2-hydroxy-3-phenylpropanoic Acid Derivative (Compound 7e) vs. Bestatin

| Compound | Target | Source | IC50 (μM) |

|---|---|---|---|

| Compound 7e | APN/CD13 | Porcine Kidney | 1.26 ± 0.01 tandfonline.comtandfonline.com |

| Bestatin | APN/CD13 | Porcine Kidney | 2.55 ± 0.11 tandfonline.comtandfonline.com |

| Compound 7e | APN/CD13 | Human Ovary Carcinoma (ES-2) | 30.19 ± 1.02 tandfonline.comtandfonline.com |

| Bestatin | APN/CD13 | Human Ovary Carcinoma (ES-2) | 60.61 ± 0.1 tandfonline.comtandfonline.com |

In other research, various phenylpropanoic acid derivatives were synthesized and evaluated for their in vitro antiproliferative activities against human solid tumor cell lines. researchgate.net The studies established a structure-activity relationship (SAR), indicating that derivatives with more lipophilic esters exhibited the best activity profiles, with GI50 values in the range of 3.1-21 µM. researchgate.net

Anti-inflammatory and Antinociceptive Activity Evaluation

In addition to anticancer research, derivatives of this compound have been investigated for their potential as anti-inflammatory and pain-relieving agents. researchgate.netjournal-vniispk.ruogarev-online.ru Drawing on the known efficacy of 2-arylpropionic acids as nonsteroidal anti-inflammatory drugs (NSAIDs), researchers have synthesized and tested new non-protein amino acid (NPAA) derivatives. researchgate.netjournal-vniispk.ru

One such compound, S(-)-2-amino-2-methyl-3-phenylpropanoic acid (NPAA-36), was evaluated for its anti-inflammatory, antinociceptive, and ulcerogenic properties. researchgate.netjournal-vniispk.ruogarev-online.ru In a xylene-induced ear edema model in mice, an established method for assessing anti-inflammatory activity, NPAA-36 demonstrated a 31.1% inhibition of edema. researchgate.netjournal-vniispk.ruogarev-online.ru

The antinociceptive (pain-reducing) activity was assessed using the tail-flick test, which measures the response to a thermal pain stimulus. researchgate.netogarev-online.ru NPAA-36 increased the tail cut-off latency by 36.78% within 60 minutes of administration, indicating a significant analgesic effect. researchgate.netjournal-vniispk.ruogarev-online.ru A key concern with traditional NSAIDs is gastrointestinal toxicity. researchgate.net Investigations into the ulcerogenic properties of NPAA-36 revealed that it exhibited lower gastrointestinal toxicity compared to a well-known arylpropionic acid derivative NSAID. researchgate.netjournal-vniispk.ru The data suggest that this class of compounds could be a foundation for developing new anti-inflammatory drugs with a more favorable side-effect profile. researchgate.netogarev-online.ru

Table 2: Pharmacological Activity of S(-)-2-amino-2-methyl-3-phenylpropanoic acid (NPAA-36)

| Activity Type | Test Model | Result |

|---|---|---|

| Anti-inflammatory | Xylene-induced ear oedema | 31.1% inhibition researchgate.netjournal-vniispk.ru |

| Antinociceptive | Tail-flick test | 36.78% increase in latency researchgate.netjournal-vniispk.ru |

| Gastrointestinal Safety | Ulcerogenic property investigation | Lower toxicity than reference NSAID researchgate.netjournal-vniispk.ru |

Role in Bioconjugation and Targeted Drug Delivery Systems

The unique structure of this compound derivatives, particularly those protected with a fluorenylmethoxycarbonyl (Fmoc) group, makes them highly valuable in the field of bioconjugation. netascientific.comvulcanchem.com Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a new complex with combined properties. This is a cornerstone of creating targeted drug delivery systems. netascientific.com

Fmoc-protected derivatives like Fmoc-(2S,3S)-3-amino-2-hydroxy-3-phenylpropionic acid serve as versatile building blocks in solid-phase peptide synthesis (SPPS). netascientific.com The Fmoc group protects the amino functionality, allowing for the controlled and sequential addition of amino acids to build complex peptide chains. netascientific.com

The free carboxylic acid group on the propanoic acid moiety is crucial for conjugation. vulcanchem.com It allows for covalent attachment to other molecules, such as:

Nanoparticles: For creating targeted drug delivery systems that can ferry therapeutic agents directly to diseased cells, minimizing systemic exposure. vulcanchem.com

Antibody-drug conjugates (ADCs): The carboxylic acid can be linked to antibodies via chemistries like carbodiimide (B86325) coupling, creating ADCs that specifically target antigens on cancer cells. vulcanchem.com

These derivatives are essential tools for attaching peptides and other bioactive molecules to various surfaces and carriers, which is fundamental for advancing drug delivery and developing sophisticated diagnostic tools. netascientific.com

Applications in Diagnostic Imaging as Contrast Agents

Derivatives of this compound have been successfully adapted for use as contrast agents in diagnostic imaging. nih.govdrugbank.com By incorporating atoms that are opaque to X-rays or that are radioactive, these compounds can be used to visualize specific tissues and biological processes in the body. nih.govdrugbank.com

One major application is in tumor imaging using single-photon emission computed tomography (SPECT). nih.gov Labeled amino acids are often superior to agents like [18F]fluoro-deoxyglucose ([18F]FDG) for distinguishing tumors from inflammation or infection because cancer cells upregulate specialized amino acid transport systems to fuel their rapid proliferation. nih.gov A derivative, 2-iodo-L-phenylalanine (2I-L-PA), labeled with radioactive iodine-123 ([¹²³I]), has been developed for this purpose. nih.gov Studies have shown that [¹²³I]2I-L-PA accumulates in tumor cells via the L-type amino acid transporter 1 (LAT1), a system that is overexpressed in many cancers. nih.gov This allows for the specific detection of malignant tissues with SPECT imaging. nih.gov

Another example is Tyropanoic acid, a derivative of 3-amino-2,4,6-triiodophenyl-α-ethylpropionic acid, which is used as an oral cholecystographic agent. drugbank.com The molecule contains three heavy iodine atoms, which are radiopaque. drugbank.com After oral administration, tyropanoic acid is absorbed, excreted into the bile, and concentrated in the gallbladder. drugbank.com This allows for clear X-ray visualization of the gallbladder to diagnose conditions like gallstones. drugbank.com

Mechanistic Insights into the Biological Activity of 3 Amino 2 Phenylpropanoic Acid

Molecular Interactions with Specific Biological Targets

3-Amino-2-phenylpropanoic acid and its derivatives exert their effects by interacting with several key biological targets. Its structural analogy to the neurotransmitter γ-aminobutyric acid (GABA) allows it to function as a GABA analogue, potentially modulating GABAergic pathways. vulcanchem.commedchemexpress.com This interaction is central to its activity within the central nervous system, where it may influence mood and cognitive functions by acting as an agonist or antagonist at certain receptors. evitachem.com

Research has shown that derivatives of this compound can serve as antagonists for a variety of receptors. For instance, specific derivatives have been investigated as antagonists for integrin receptors like αvβ3, bradykinin (B550075) B1 receptors, and chemokine receptors. u-szeged.hu Furthermore, the related compound L-phenylalanine acts as an antagonist at the α2δ subunit of voltage-gated calcium channels and at N-methyl-D-aspartate (NMDA) receptors. medchemexpress.com

Derivatives of the structurally similar 3-amino-2-hydroxy-3-phenylpropanoic acid have been identified as potent inhibitors of Aminopeptidase (B13392206) N (APN/CD13), an enzyme overexpressed in tumor cells. tandfonline.comtandfonline.com In these interactions, the phenyl group of the inhibitor can insert into the S1 pocket of APN, demonstrating the importance of the phenylpropanoic acid scaffold for specific receptor and enzyme binding. tandfonline.comtandfonline.com

| Target Molecule | Type of Interaction | Potential Biological Effect | Reference |

| GABA Receptors | Agonist / Antagonist | Neuromodulation | vulcanchem.commedchemexpress.com |

| Integrin αvβ3 | Antagonist (derivatives) | Anti-inflammatory, Anti-cancer | u-szeged.hu |

| Bradykinin B1 Receptor | Antagonist (derivatives) | Anti-inflammatory | u-szeged.hu |

| Aminopeptidase N (APN/CD13) | Inhibitor (derivatives) | Anti-cancer, Anti-angiogenesis | tandfonline.comtandfonline.com |

| Voltage-gated Ca²⁺ Channels | Antagonist (related compounds) | Neuromodulation | medchemexpress.com |

| NMDA Receptors | Antagonist (related compounds) | Neuromodulation | medchemexpress.com |

Role as a Substrate in Key Enzymatic Pathways

As an amino acid, this compound can participate in fundamental enzymatic reactions. It can serve as a building block in peptide synthesis, with the potential to be incorporated into polypeptides during ribosomal translation. evitachem.com Its structure allows it to undergo typical amino acid reactions such as peptide bond formation, decarboxylation to form the corresponding amine, and esterification of its carboxylic acid group. evitachem.comevitachem.com

The compound is also recognized as a precursor in the biosynthesis of neurotransmitters. evitachem.com Its metabolic pathway is linked to that of phenylalanine, which can be catabolized through deamination to produce phenylpyruvic acid. mdpi.com The enzymatic synthesis of this compound itself can be achieved through several biocatalytic strategies. These include the use of aminomutases that shift the amino group of L-α-amino acids or the enantioselective addition of ammonia (B1221849) to α,β-unsaturated acids catalyzed by amino lyases. wiley.comresearchgate.net Furthermore, specific microorganisms like Variovorax sp. and Burkholderia sp. have been used for the enzymatic resolution of racemic mixtures to produce enantiomerically pure forms of the compound.

| Enzymatic Pathway | Role of this compound | Key Enzymes Involved (Examples) | Reference |

| Peptide Synthesis | Building block | Ribosomes | evitachem.com |

| Neurotransmitter Synthesis | Precursor | Various (e.g., decarboxylases) | evitachem.com |

| Phenylalanine Catabolism | Related metabolite | Deaminases | mdpi.com |

| Biocatalytic Synthesis | Product | Aminomutases, Amino Lyases, Amidases | wiley.comresearchgate.net |

Metal Ion Chelation within Metalloproteinase Active Sites

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix. nih.gov Their catalytic activity relies on a Zn²⁺ ion located within the enzyme's active site, which is coordinated by specific amino acid residues. nih.govbiorxiv.org

While this compound itself is not primarily known as a strong metal chelator, its structural scaffold is a key component in the design of potent metalloproteinase inhibitors. Specifically, derivatives such as 3-amino-2-hydroxy-3-phenylpropanoic acid have demonstrated the ability to chelate the catalytic Zn²⁺ ion in the active site of enzymes like Aminopeptidase N (APN). tandfonline.comtandfonline.com In these inhibitor-enzyme complexes, the hydroxyl and carbonyl groups of the inhibitor's scaffold act as a zinc-binding group (ZBG), directly interacting with and sequestering the metal ion, thus inactivating the enzyme. tandfonline.comtandfonline.com This mechanism highlights how the core structure can be modified to effectively target the active sites of metalloproteinases, a strategy widely used in the development of MMP inhibitors. osti.gov

| Metalloproteinase | Role of Derivative | Key Interacting Groups | Reference |

| Aminopeptidase N (APN/CD13) | Zinc Chelation (by hydroxylated derivatives) | Hydroxyl and Carbonyl groups | tandfonline.comtandfonline.com |

| Matrix Metalloproteinase 13 (MMP-13) | Scaffold for Inhibitors (derivatives) | Carboxylic acid (in some chelating inhibitors) | osti.gov |

Modulation of Cellular Functions and Metabolic Pathways

The interaction of this compound and its metabolites with biological targets translates into the modulation of various cellular functions and metabolic pathways. As a metabolite produced by gut microbiota from dietary phenylalanine, the related compound 3-phenylpropionic acid (3-PPA) has been shown to influence skeletal muscle development. nih.gov Studies indicate that 3-PPA promotes the growth of myotubes (myotube hypertrophy) by inhibiting protein degradation. nih.gov This effect is achieved by modulating the NAD⁺/SIRT1/3 signaling pathway and directly binding to the transcription factor Foxo3, which in turn inhibits its nuclear activity. nih.gov This interaction leads to a decrease in the tricarboxylic acid (TCA) cycle and NAD⁺ synthesis. nih.gov

Furthermore, metabolites of aromatic amino acids like this compound can influence the nitrogen deportation system by affecting the microbial enzymes responsible for their catabolism. mdpi.com The compound's role as a precursor and structural analogue in neurotransmitter systems also points to its ability to modulate cellular communication in the nervous system. evitachem.com

| Cellular Function/Pathway | Modulatory Effect | Underlying Mechanism | Reference |

| Skeletal Muscle Growth | Promotes myotube hypertrophy | Inhibition of Foxo3 via direct binding; Modulation of NAD⁺/SIRT1/3 pathway | nih.gov |

| Energy Metabolism | Inhibition of TCA cycle | Downstream effect of Foxo3/NAD⁺ modulation | nih.gov |

| Nitrogen Balance | Influences nitrogen deportation | Modulation of gut microbiota enzymes | mdpi.com |

| Neuronal Signaling | Modulation of neurotransmitter systems | Interaction with GABAergic and other neurotransmitter receptors | vulcanchem.comevitachem.com |

Structure Activity Relationship Sar and Structure Based Drug Design Sbdd

Elucidating Structural Determinants for Biological Activity

The biological activity of 3-Amino-2-phenylpropanoic acid derivatives is intricately linked to their specific structural features. For instance, in the context of developing inhibitors for aminopeptidase (B13392206) N (APN/CD13), a key enzyme in tumor development, the (2R, 3S)-3-amino-2-hydroxy-3-phenylpropanoic acid scaffold is considered a crucial element. tandfonline.comnih.gov This scaffold is present in the well-known anticancer drug Taxol and is structurally similar to the active residue of bestatin, a known APN inhibitor. tandfonline.com The presence of a phenyl group at the C3 position is thought to be advantageous for interaction with APN. tandfonline.com

Furthermore, modifications to the core structure have been shown to significantly impact activity. The introduction of a hydroxamate group as a zinc-binding group (ZBG) can enhance inhibitory activity against metallo-dependent enzymes like APN. tandfonline.com The stereochemistry of the molecule is also a critical factor, with different enantiomers often exhibiting vastly different biological effects. researchgate.net The spatial arrangement of substituents on the phenyl ring also plays a crucial role in determining how the molecule interacts with its biological target.

The introduction of various substituents on the phenyl ring or modifications to the amino acid backbone can modulate the compound's properties. For example, electron-withdrawing groups or halogens on the phenyl ring have been shown to enhance antimicrobial activity in a series of β-amino acids. researchgate.net

Ligand-Protein Binding Analysis

Understanding how this compound and its derivatives bind to their protein targets is fundamental for rational drug design. Molecular docking simulations and X-ray crystallography are powerful tools used to visualize and analyze these interactions at the molecular level. tandfonline.comnih.gov

In the case of APN inhibitors, the active site is often characterized by specific pockets, such as the S1 and S1′ pockets, which accommodate different parts of the inhibitor molecule. tandfonline.com For example, in a docking study of a potent derivative, the 3-amino-2-hydroxyl-3-phenylpropanoic acid scaffold was observed to insert into the S1 pocket of APN. tandfonline.comtandfonline.com Concurrently, another part of the molecule, such as a phenyl group from an L-phenylglycine moiety, could interact with the S1′ pocket. tandfonline.com This dual-pocket interaction is a key determinant of the inhibitor's affinity and specificity. The ability of a molecule to effectively occupy these pockets is a critical aspect of its inhibitory potential. acs.org

The stability of the ligand-protein complex is governed by a network of non-covalent interactions, including hydrogen bonds and hydrophobic interactions. tandfonline.comresearchgate.net For instance, the phenyl group of the 3-amino-2-hydroxyl-3-phenylpropanoic acid scaffold can form hydrophobic interactions with residues such as Arg825, Tyr376, Met260, and Tyr381 within the S1 pocket of APN. tandfonline.com The free amino group of the scaffold can form a hydrogen bond with a residue like Arg825. tandfonline.com

Similarly, the part of the molecule interacting with the S1′ pocket can establish hydrophobic interactions with residues like Arg293, Asp372, and His297. tandfonline.com Additional hydrogen bonds can be formed between other functional groups of the inhibitor and residues in the active site, further stabilizing the complex. tandfonline.com The ability to form these specific interactions is a hallmark of a potent and selective inhibitor.

Rational Design Principles for Enhanced Efficacy and Selectivity

The insights gained from SAR and SBDD studies provide a roadmap for the rational design of more effective and selective drugs based on the this compound scaffold. mdpi.comacs.org A key principle is the optimization of interactions with the target's active site. This can be achieved by modifying the inhibitor's structure to better fit the S1 and S1′ pockets and to maximize favorable hydrogen bonding and hydrophobic interactions. tandfonline.com

For example, by coupling different amino acids or other functional groups to the (2R, 3S)-3-amino-2-hydroxy-3-phenylpropanoic acid scaffold, a series of novel derivatives with potentially improved APN inhibitory activity can be synthesized. tandfonline.com The conversion of a carboxyl group to a hydroxamate group is another rational design strategy to enhance the zinc-binding capacity and, consequently, the inhibitory potency. tandfonline.com

Computational modeling and in silico screening can be employed to predict the binding modes and affinities of new derivatives, guiding the synthetic efforts towards the most promising candidates. This iterative process of design, synthesis, and biological evaluation is central to modern drug discovery and has been successfully applied to develop potent inhibitors based on the this compound structure. mdpi.com

Computational and Theoretical Investigations of 3 Amino 2 Phenylpropanoic Acid

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor. This method is instrumental in understanding the potential biological targets of 3-amino-2-phenylpropanoic acid and its derivatives.

Detailed research findings from docking studies have elucidated the binding modes of related compounds. For instance, derivatives of 3-amino-2-hydroxy-3-phenylpropanoic acid have been investigated as inhibitors of aminopeptidase (B13392206) N (APN/CD13). tandfonline.com In these simulations, the 3-amino-2-hydroxy-3-phenylpropanoic acid scaffold was observed to insert into the S1 pocket of the enzyme's active site. tandfonline.com The phenyl group of a coupled L-phenylglycine moiety was found to interact with the S1′ pocket, while a hydroxamate group, introduced to the structure, chelated with the zinc ion crucial for the enzyme's catalytic activity. tandfonline.comtandfonline.com

In a different study, halogenated ligands based on the L-phenylalanine framework, which shares the core '2-Amino-3-phenylpropanoic acid' structure, were docked into a homology model of the L-type Amino acid Transporter 1 (LAT1). researchgate.net These simulations revealed a binding mode characterized by two main types of interactions:

Hydrogen Bonding: The amino acid portion of the ligands formed backbone hydrogen bonds with key residues such as I63, S66, G67, F252, and G255. researchgate.net

Hydrophobic Interactions: The side chains of the ligands engaged in hydrophobic interactions with residues including I139, I140, F252, G255, F402, and W405. researchgate.net

Furthermore, docking simulations have been employed to understand the interactions of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides, derived from phenylalanine, with the gamma-aminobutyric acid (GABA)A receptor. nih.gov The results of these simulations correlated well with experimental antiepileptic activity, suggesting the predictive power of docking in this context. nih.gov

Table 1: Summary of Molecular Docking Studies on this compound Derivatives

| Derivative/Related Compound | Protein Target | Key Interacting Residues/Features | Reference |

|---|---|---|---|

| 3-amino-2-hydroxy-3-phenylpropanoic acid derivative | Aminopeptidase N (APN/CD13) | S1 pocket, S1' pocket, Zinc ion | tandfonline.comtandfonline.com |

| Halogenated L-phenylalanine-based ligands | L-type Amino acid Transporter 1 (LAT1) | I63, S66, G67, F252, G255, I139, I140, F402, W405 | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for a desired biological effect. mdpi.com

The general QSAR process involves:

Data Set Collection: Assembling a group of molecules with known structures and measured biological activities. mdpi.com

Descriptor Calculation: Quantifying various physicochemical or structural properties of the molecules, known as descriptors. wikipedia.org

Model Development: Using statistical methods to build a mathematical equation that correlates the descriptors with biological activity. mdpi.com

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques. nih.gov

While specific QSAR models focused exclusively on this compound are not detailed in the provided search results, studies on closely related compounds illustrate the application of this methodology. For example, QSAR models have been developed for a series of functionalized amino acids with anticonvulsant activity. nih.gov These models, which used descriptors derived from 2D molecular topology, achieved high internal accuracy with leave-one-out cross-validated R² (q²) values between 0.6 and 0.8. nih.gov

Another study focused on L-phenylalanine Schiff bases, where QSAR parameters were predicted using online and offline tools. researchgate.net The study assessed properties related to the "drug-likeness" of the compounds and correlated these with antibacterial activity. researchgate.net Such approaches could theoretically be applied to a library of this compound derivatives to predict their activity against a specific biological target.

Table 2: Common Descriptors Used in QSAR Modeling

| Descriptor Type | Examples |

|---|---|

| Topological | Molecular connectivity indices, Atom pair descriptors |

| Physicochemical | LogP (lipophilicity), Molecular Weight, Polarizability |

| Electronic | HOMO/LUMO energies, Dipole moment |

| Steric | Molecular volume, Surface area |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecules over time, allowing for the exploration of their conformational flexibility and the dynamics of their interactions with binding partners. arxiv.org This method is particularly useful for understanding how this compound and its derivatives behave in a biological environment, such as in solution or when bound to a protein. longdom.org

MD simulations can be used to:

Analyze Conformational Preferences: Determine the most stable and populated shapes (conformers) of a molecule in solution. longdom.org

Characterize Binding Sites: Identify and characterize cavities and grooves on a protein surface that are potential ligand binding sites. nih.gov

For instance, MD simulations have been used to study the conformational behavior of tripeptides containing phenylalanine in an explicit water model. longdom.org These simulations, run for nanoseconds, help in understanding the structural stability and dynamic behavior of peptides, which is crucial for their biological function. longdom.org Another application involves running MD simulations of protein-ligand complexes to count the number of atomic contacts over time, providing a measure of binding stability. researchgate.net A decrease in contact number can indicate dissociation of the ligand from its binding site. researchgate.net

Although direct MD simulation data for this compound is not available in the search results, the methodologies applied to related peptides and protein-ligand complexes are directly transferable. longdom.orgnottingham.ac.uk Such simulations could reveal the preferred conformations of the alanyl side chain of this compound and how these conformations influence its ability to bind to specific receptors.

Quantum Chemical Calculations (e.g., HOMO-LUMO Energy Levels)

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. acs.org A key output of these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter that provides insights into:

Chemical Reactivity: A small HOMO-LUMO gap generally indicates higher reactivity. researchgate.net

Electronic Transitions: The energy gap is related to the energy required to excite an electron, which corresponds to the molecule's UV-Visible absorption properties. acs.org

Molecular Stability: A larger energy gap implies greater stability.

Studies on related molecules provide a framework for understanding the electronic properties of this compound. For example, quantum chemical calculations on aliphatic amino acids have shown that the HOMO-LUMO energy gap tends to decrease as the alkyl side chain grows. researchgate.net In another study on a series of molecules for a blind prediction challenge, quantum chemical descriptors including HOMO and LUMO energies were calculated using Density Functional Theory (DFT) to build models for predicting properties like the partition coefficient (logP). nih.gov For aromatic compounds, the energy of the HOMO (or a lower-lying orbital located on the aromatic ring) has been shown to correlate well with reaction rates with ozone. acs.org

Table 3: Representative HOMO-LUMO Data for Related Compounds

| Compound/Class | Calculation Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference Context |

|---|---|---|---|---|---|

| L-dopa | DFT | N/A | N/A | Least gap among related amino acids | researchgate.net |

| Aliphatic Amino Acids | DFT | N/A | N/A | Decreases with side chain growth | researchgate.net |

| Phenol | HF/6-31G | N/A | N/A | N/A | acs.org |

These examples demonstrate that quantum chemical calculations could be readily applied to this compound to compute its HOMO-LUMO energies, dipole moment, and polarizability, providing a quantitative basis for understanding its reactivity and electronic behavior. nih.gov

Computational Approaches for Chiroptical Characterization (e.g., Electronic Circular Dichroism)

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), measures the differential absorption of left- and right-circularly polarized light by chiral molecules. researchgate.net It is a powerful technique for determining the absolute configuration of enantiomers and for studying their conformational properties. rsc.org

Computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT), are widely used to simulate ECD spectra. rsc.org By comparing the calculated spectrum with the experimental one, the absolute configuration of a chiral center can be confidently assigned. researchgate.net

Extensive research has been conducted on the chiroptical properties of 2-phenylpropionic acid, a molecule that differs from this compound only by the substitution at the 3-position. rsc.org The experimental Synchrotron Radiation ECD (SRECD) spectra of both enantiomers of 2-phenylpropionic acid have been recorded and compared to computational ECD spectra. rsc.org

The key findings for 2-phenylpropionic acid, which provide a strong model for understanding this compound, include:

Spectral Features: The ECD spectrum is characterized by bands in the ultraviolet region arising from π→π* transitions of the aromatic ring and n→π* transitions of the carboxylic acid group. researchgate.netrsc.org

Computational Accuracy: The computational ECD spectrum for 2-phenylpropionic acid successfully captured many features of the experimental spectrum, with good agreement for a band around 216-220 nm. rsc.org

Chiroptical sensing methods have also been developed where the coordination of a chiral carboxylic acid, such as (R)-2-phenylpropanoic acid, to an achiral metal complex induces a CD signal in the visible light region. doi.orgacs.org The intensity and sign of this induced CD signal can be used to determine the enantiomeric composition and concentration of the analyte. acs.org

Table 4: Experimental and Computational ECD Bands for (S)-2-phenylpropionic acid

| Experimental Band (nm) | Calculated Band (nm) | Assignment | Reference |

|---|---|---|---|

| 220 | 216.2 | n→π* carboxylic acid | rsc.org |

| 191 | 183.0 | π→π* aromatic ring | rsc.org |

This strong correlation between experimental and computational data for a closely related structure underscores the utility of these methods for the unambiguous chiroptical characterization of this compound. rsc.org

Biosynthetic Pathways and Metabolic Roles of 3 Amino 2 Phenylpropanoic Acid

Role as a Biosynthetic Precursor in Natural Product Synthesis (e.g., Tenellin (B611285), Tropic Acid)

The structural relationship between 3-amino-2-phenylpropanoic acid and phenylalanine has led to hypotheses about its role as a precursor in the biosynthesis of certain natural products. Notably, its potential contribution to the formation of the fungal metabolite tenellin and the tropane (B1204802) alkaloid moiety, tropic acid, has been experimentally tested.

Research Findings on Biosynthetic Incorporation

Despite the logical postulation, scientific studies have demonstrated that this compound is not a direct precursor in the biosynthesis of tenellin or tropic acid. Research involving the synthesis of isotopically labeled [3-¹³C]- and [3-¹⁴C]-3-amino-2-phenylpropanoic acid was conducted to trace its potential incorporation into these natural products. Feeding experiments were carried out with the fungus Beauveria bassiana, which produces tenellin, and the plant Datura innoxia, which produces tropane alkaloids containing tropic acid, such as hyoscyamine (B1674123) and scopolamine. The results of these incorporation studies were conclusively unsuccessful in both cases. researchgate.nettandfonline.comresearchgate.netfrontiersin.org This indicates that alternative biosynthetic pathways are responsible for the formation of these compounds. In the case of tenellin, a proposed pathway involves the ring expansion of an acyltetramic acid intermediate derived from L-phenylalanine. researchgate.net For tropic acid, biosynthesis is understood to proceed from L-phenylalanine via a rearrangement, with (R)-phenyllactic acid being an established intermediate. medchemexpress.com

Interactive Data Table: Investigated Precursor Role of this compound

| Natural Product | Producing Organism | Precursor Investigated | Finding |

| Tenellin | Beauveria bassiana | This compound | Not incorporated researchgate.nettandfonline.comresearchgate.net |

| Tropic Acid | Datura innoxia | This compound | Not incorporated researchgate.nettandfonline.comresearchgate.net |

Enzymatic Transformations and Conversions in Biological Systems

While not a direct precursor for tenellin or tropic acid, this compound and its isomer, β-phenylalanine (3-amino-3-phenylpropanoic acid), are acted upon by several types of enzymes. These enzymatic transformations are key to its synthesis and degradation in various organisms.

Key Enzymes Acting on this compound and its Isomers

Several classes of enzymes have been identified that catalyze reactions involving these phenylpropanoic acid derivatives. These include aminomutases, aminotransferases, and oxidases.

Phenylalanine Aminomutase (PALM): This enzyme is responsible for the conversion of L-phenylalanine into β-phenylalanine. It utilizes a 4-methylideneimidazole-5-one (MIO) prosthetic group to catalyze the amino group migration. wikipedia.org

Aminotransferases (Transaminases): These enzymes are crucial for the interconversion of amino acids and keto acids. An ω-transaminase (ω-TA) from Enhydrobacter aerosaccus has been identified that shows activity towards β-phenylalanine, making it a valuable enzyme for the kinetic resolution of racemic β-phenylalanine and the asymmetric synthesis of (S)-β-phenylalanine. vulcanchem.com Similarly, strains of Paraburkholderia have been shown to possess ω-transaminases that act on β-phenylalanine. nih.gov

Amino Acid Oxidases: D-Amino acid oxidase (pkDAO) from porcine kidney and L-amino acid oxidase from Crotalus atrox have been shown to catalyze the synthesis of 2-amino-2-cyano-3-phenylpropanoic acid from phenylalanine and potassium cyanide, proceeding through an imine intermediate. nih.gov

Interactive Data Table: Enzymes Involved in Transformations of Phenylpropanoic Acid Derivatives

| Enzyme Class | Specific Enzyme/Source | Substrate(s) | Product(s) |

| Aminomutase | Phenylalanine aminomutase (Pantoea agglomerans) | L-Phenylalanine | D-β-Phenylalanine wikipedia.org |

| Aminotransferase | ω-Transaminase (Enhydrobacter aerosaccus) | (S)-β-Phenylalanine, Pyruvate | Phenylpyruvic acid, L-Alanine vulcanchem.com |

| Aminotransferase | ω-Transaminase (Paraburkholderia sp. BS115) | (S)-β-Phenylalanine, α-Ketoglutarate | 3-Oxo-3-phenylpropanoate, L-Glutamate nih.gov |

| Amino Acid Oxidase | D-Amino acid oxidase (porcine kidney) | Phenylalanine, KCN | 2-Amino-2-cyano-3-phenylpropanoic acid nih.gov |

| Amino Acid Oxidase | L-Amino acid oxidase (Crotalus atrox) | Phenylalanine, KCN | 2-Amino-2-cyano-3-phenylpropanoic acid nih.gov |

Investigation of Metabolic Fates in Biological Systems

The metabolic fate of this compound and its isomers, once formed or introduced into a biological system, is primarily characterized by degradation pathways, especially in microorganisms. These pathways allow organisms to utilize the compound as a source of essential elements like nitrogen.

Microbial Degradation of β-Phenylalanine

Research on the microbial catabolism of β-phenylalanine has revealed specific degradation routes. Studies using newly isolated bacterial strains have provided significant insights into this process.

Degradation by Paraburkholderia: A strain designated BS115, along with the type strain P. phytofirmans PsJN, has been shown to utilize β-phenylalanine as a sole nitrogen source. nih.gov The degradation pathway initiates with an (S)-selective transamination of β-phenylalanine to its corresponding β-keto acid, 3-oxo-3-phenylpropanoate. This intermediate is unstable and can spontaneously decarboxylate to form acetophenone. nih.gov The strain BS115 was uniquely able to further degrade the (R)-enantiomer, suggesting a different metabolic mechanism for this isomer. nih.gov

Degradation by Variovorax: A soil bacterium, Variovorax sp. JH2, was also found to be capable of stereoselectively degrading (S)-β-phenylalanine. tandfonline.com This ability to produce optically pure (R)-β-phenylalanine through the selective degradation of the (S)-isomer highlights a key metabolic fate of the racemic mixture in certain microbial environments. tandfonline.com

In the broader context of phenylalanine metabolism in plants, the amino acid serves as a precursor for a vast array of phenylpropanoid secondary metabolites, starting with its conversion to cinnamic acid by phenylalanine ammonia-lyase (PAL). ebi.ac.ukmetwarebio.compnas.org In animals, excess phenylalanine is primarily converted to tyrosine by phenylalanine hydroxylase. wikipedia.org The degradation of the phenylacetate (B1230308) moiety, which can be derived from phenylalanine, proceeds in many bacteria through a unique pathway involving CoA thioester intermediates and an oxygenase-catalyzed ring epoxidation.

Advanced Analytical Methodologies for Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-amino-2-phenylpropanoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's carbon-hydrogen framework.